molecular formula C3H6F2N2 B13464048 3,3-Difluoroazetidin-1-amine

3,3-Difluoroazetidin-1-amine

Cat. No.: B13464048
M. Wt: 108.09 g/mol
InChI Key: BYUWQRDYTRKSGW-UHFFFAOYSA-N
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Description

3,3-Difluoroazetidin-1-amine: is a fluorinated four-membered ring heterocyclic compound with three carbon atoms and one nitrogen atom. The presence of two fluorine substituents on the 3-position of the azetidine ring enhances the compound’s lipophilicity and solvent processability . This compound is often used as a building block in various chemical syntheses due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,3-Difluoroazetidin-1-amine typically involves the fluorination of azetidine derivatives. One common method is the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products .

Scientific Research Applications

Chemistry: 3,3-Difluoroazetidin-1-amine is used as a precursor for the synthesis of rhodamine dyes, which are widely used in bioimaging applications . The compound’s ability to tune the fluorescent wavelengths of these dyes makes it valuable in the development of advanced imaging techniques.

Biology and Medicine: In biological research, this compound is used to synthesize fluorescent probes for live-cell imaging . These probes help researchers visualize cellular processes in real-time, providing valuable insights into cellular functions and disease mechanisms.

Industry: The compound is also used in the production of dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) due to its ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps . This property enhances the efficiency and performance of these devices.

Properties

Molecular Formula

C3H6F2N2

Molecular Weight

108.09 g/mol

IUPAC Name

3,3-difluoroazetidin-1-amine

InChI

InChI=1S/C3H6F2N2/c4-3(5)1-7(6)2-3/h1-2,6H2

InChI Key

BYUWQRDYTRKSGW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1N)(F)F

Origin of Product

United States

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